molecular formula C8H13NO4S B12966894 Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate

Cat. No.: B12966894
M. Wt: 219.26 g/mol
InChI Key: VBHJXZNXNXVQQW-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is a heterocyclic compound that features both azetidine and thietane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate typically involves the formation of the azetidine and thietane rings through a series of chemical reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form different amine derivatives.

    Substitution: Both the azetidine and thietane rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce different amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is unique due to the presence of both azetidine and thietane rings, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl 1-(1,1-dioxothietan-3-yl)azetidine-2-carboxylate

InChI

InChI=1S/C8H13NO4S/c1-13-8(10)7-2-3-9(7)6-4-14(11,12)5-6/h6-7H,2-5H2,1H3

InChI Key

VBHJXZNXNXVQQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN1C2CS(=O)(=O)C2

Origin of Product

United States

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